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Compound of Interest

Compound Name: 2-Butylbenzofuran

Cat. No.: B1266229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
butylbenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, offering insights into its structural characterization. This document also

outlines standardized experimental protocols for acquiring such data and presents a logical

workflow for spectroscopic analysis.

Spectroscopic Data Summary
The structural elucidation of 2-butylbenzofuran is corroborated by the following spectroscopic

data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Butylbenzofuran
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Chemical Shift (δ) ppm Multiplicity Assignment

7.44 m Aromatic H

7.39 m Aromatic H

7.15 m Aromatic H

6.32 s Furan Ring H

2.72 t -CH₂- (alpha to furan ring)

1.69 sextet -CH₂- (beta to furan ring)

1.39 sextet -CH₂- (gamma to furan ring)

0.93 t -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 2-Butylbenzofuran
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Chemical Shift (δ) ppm Assignment

159.0 C (furan, oxygen-bound)

154.9 C (aromatic, bridgehead)

128.8 C (aromatic, bridgehead)

123.5 CH (aromatic)

122.3 CH (aromatic)

120.4 CH (aromatic)

110.8 CH (aromatic)

102.5 CH (furan)

30.7 -CH₂-

28.1 -CH₂-

22.3 -CH₂-

13.9 -CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data

presented was likely obtained using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key IR Absorption Bands for 2-Butylbenzofuran
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

2950 - 2850 Strong Aliphatic C-H stretch

~1600 Medium Aromatic C=C stretch

~1450 Medium C-H bend

~1250 Strong C-O stretch (furan ring)

~750 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

data presented is consistent with electron ionization (EI) mass spectrometry, often coupled with

gas chromatography (GC-MS).

Table 4: Mass Spectrometry Data for 2-Butylbenzofuran[1]

m/z Relative Intensity (%) Assignment

174 28.4 [M]⁺ (Molecular Ion)

131 100.0
[M - C₃H₇]⁺ (Loss of propyl

radical)

132 29.3 Isotope peak of m/z 131

115 3.4

103 3.1

77 6.8 [C₆H₅]⁺

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1266229?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_4265-27-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed, generalized methodologies for the key spectroscopic experiments

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-butylbenzofuran is dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.[2]

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500

MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a

relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often

with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or

more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation

delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy

Sample Application: A small drop of neat 2-butylbenzofuran is placed directly onto the

diamond or zinc selenide crystal of the ATR accessory.[3]

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to

32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the

clean, empty ATR crystal is recorded prior to the sample measurement and automatically

subtracted.[4]

Cleaning: After analysis, the ATR crystal is cleaned with a soft tissue soaked in a suitable

solvent, such as isopropanol or ethanol, and allowed to dry completely.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-butylbenzofuran is prepared in a volatile organic

solvent, such as dichloromethane or hexane.
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Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into

the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm column

with a 0.25 µm film thickness of a non-polar stationary phase like 5% phenyl polysiloxane).

The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up

to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any

impurities. Helium is typically used as the carrier gas.

Mass Spectrometry: The eluent from the GC column is introduced directly into the ion source

of the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The

mass analyzer scans a mass range of, for example, 40-400 m/z.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

organic molecule like 2-butylbenzofuran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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